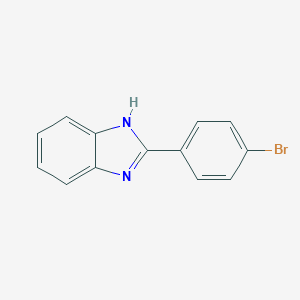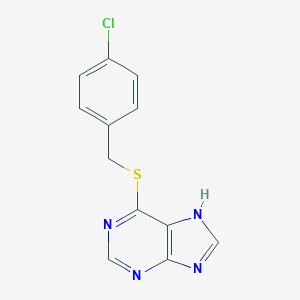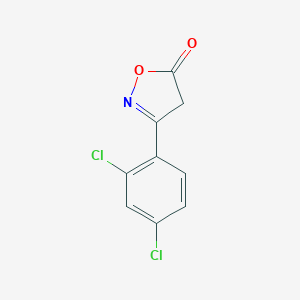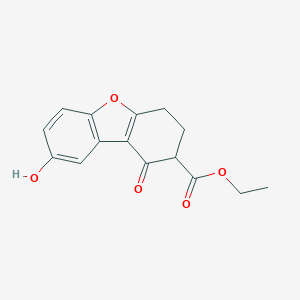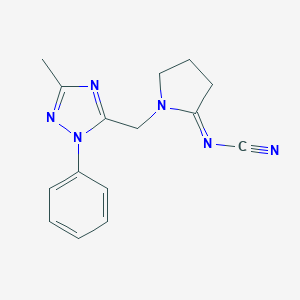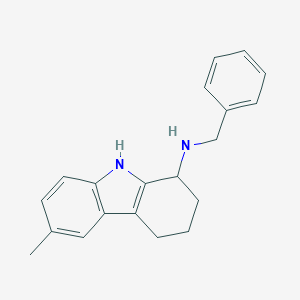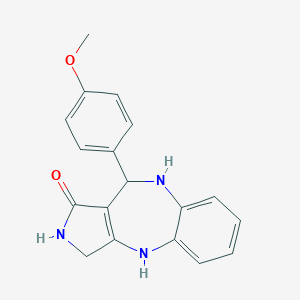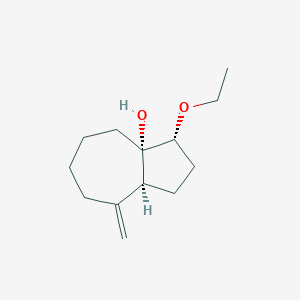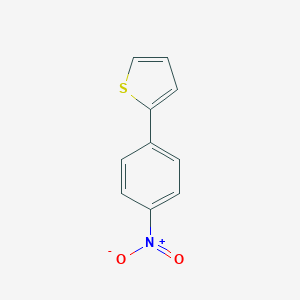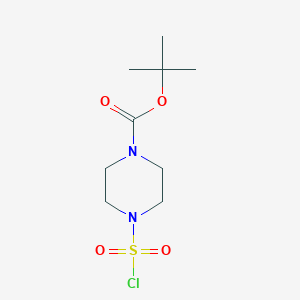
Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate is an organosulfur compound widely employed in organic synthesis. It is known for its versatility as a reagent and finds application in various reactions, including nucleophilic substitution, Friedel-Crafts alkylation, and Michael addition .
Applications De Recherche Scientifique
Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate is an organosulfur compound
Mode of Action
It’s known that organosulfur compounds can participate in various reactions, including nucleophilic substitution, friedel-crafts alkylation, and michael addition .
Pharmacokinetics
The compound’s physical properties such as its melting point (82°c to 87°c) and its form (white to pale yellow powder) suggest that it may have certain bioavailability characteristics .
Analyse Biochimique
Biochemical Properties
Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate plays a significant role in biochemical reactions due to its reactive chlorosulfonyl group. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating nucleophilic substitution reactions. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. For instance, it can react with amino groups on proteins, potentially affecting their activity and stability .
Cellular Effects
This compound influences various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins through covalent bonding. This modification can lead to changes in gene expression and cellular metabolism. The compound’s impact on cell function includes alterations in protein activity, which can disrupt normal cellular processes and lead to changes in cell behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The chlorosulfonyl group reacts with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This modification can result in changes in gene expression by altering the activity of transcription factors or other regulatory proteins. The compound’s ability to form covalent bonds with biomolecules is central to its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained modifications to cellular proteins, potentially leading to chronic changes in cell behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause subtle changes in cellular function, while higher doses can lead to more pronounced effects, including toxicity. Studies have shown that high doses of the compound can cause adverse effects, such as tissue damage and organ dysfunction. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in various applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes that catalyze the breakdown of organosulfur compounds. These metabolic reactions can lead to the formation of various metabolites, which may have different biological activities. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution within tissues can affect its overall activity and efficacy, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within cells, where it can exert its effects. The compound’s localization can impact its activity and function, as well as its interactions with other biomolecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with chlorosulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For instance, a mixture of N-Boc piperazine and triethylamine in acetonitrile is stirred and cooled to 0°C before adding ethylbromoacetate dropwise .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the chlorosulfonyl group with a nucleophile.
Friedel-Crafts Alkylation: The compound can act as an alkylating agent in the presence of a Lewis acid catalyst.
Michael Addition: It participates in conjugate addition reactions with electron-deficient alkenes.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, Lewis acids like aluminum chloride for Friedel-Crafts alkylation, and bases for Michael addition. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the chlorosulfonyl group .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or electrophile used. For example, nucleophilic substitution with an amine yields a sulfonamide, while Friedel-Crafts alkylation results in the formation of an alkylated aromatic compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate: Similar in structure but with a bromoethyl group instead of a chlorosulfonyl group.
Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Contains a bromophenyl group, offering different reactivity and applications.
1-Boc-piperazine: A protected piperazine derivative used in similar synthetic applications.
Uniqueness
Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate is unique due to its chlorosulfonyl group, which imparts high reactivity and versatility in organic synthesis. This makes it a valuable reagent for a wide range of chemical transformations, distinguishing it from other similar compounds .
Propriétés
IUPAC Name |
tert-butyl 4-chlorosulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O4S/c1-9(2,3)16-8(13)11-4-6-12(7-5-11)17(10,14)15/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEMWUYNUIKMNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628886 | |
| Record name | tert-Butyl 4-(chlorosulfonyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162046-65-3 | |
| Record name | tert-Butyl 4-(chlorosulfonyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






